Bienvenue dans la boutique en ligne BenchChem!

(4S)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid

Chiral resolution Enantioselective synthesis Thiazolidine pharmacology

(4S)-2-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid (CAS 1217522-21-8) is a chiral, heterocyclic α-amino acid analogue belonging to the 2-aryl-thiazolidine-4-carboxylic acid family. It features a (4S)-configured thiazolidine ring bearing a 4-(trifluoromethyl)phenyl substituent at the 2-position and a free carboxylic acid at the 4-position.

Molecular Formula C11H10F3NO2S
Molecular Weight 277.26 g/mol
CAS No. 1217522-21-8
Cat. No. B1531965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4S)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid
CAS1217522-21-8
Molecular FormulaC11H10F3NO2S
Molecular Weight277.26 g/mol
Structural Identifiers
SMILESC1C(NC(S1)C2=CC=C(C=C2)C(F)(F)F)C(=O)O
InChIInChI=1S/C11H10F3NO2S/c12-11(13,14)7-3-1-6(2-4-7)9-15-8(5-18-9)10(16)17/h1-4,8-9,15H,5H2,(H,16,17)/t8-,9?/m1/s1
InChIKeyIYXKNSQXIDNVDV-VEDVMXKPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4S)-2-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid (CAS 1217522-21-8): Essential Procurement Data and Physicochemical Identity


(4S)-2-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid (CAS 1217522-21-8) is a chiral, heterocyclic α-amino acid analogue belonging to the 2-aryl-thiazolidine-4-carboxylic acid family. It features a (4S)-configured thiazolidine ring bearing a 4-(trifluoromethyl)phenyl substituent at the 2-position and a free carboxylic acid at the 4-position [1]. The molecular formula is C₁₁H₁₀F₃NO₂S with a molecular weight of 277.26 g·mol⁻¹ . The trifluoromethyl group imparts distinct electronic (σₚ ≈ 0.54) and lipophilic (π ≈ 0.88) properties, while the defined (4S) stereochemistry provides chiral identity .

Why Generic Substitution Fails for (4S)-2-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid: Stereochemical and Electronic Differentiation


In the 2-aryl-thiazolidine-4-carboxylic acid series, both the configuration at C-4 and the nature of the 2-aryl substituent critically determine biological activity [1]. The (4S)-configured carboxylic acid establishes a specific three-dimensional pharmacophore; the (4R)-enantiomer (CAS 295313-71-2) presents an opposite spatial orientation of the carboxylate recognition element and cannot be assumed to exhibit identical target binding [2]. Similarly, analogues lacking the 4-CF₃ group—such as the unsubstituted phenyl or 4-methylphenyl derivatives—display different electronic profiles and lipophilicities, altering both target affinity and pharmacokinetic behavior. The specific combination of (4S)-chirality and the electron-withdrawing 4-trifluoromethylphenyl group creates a unique physicochemical signature that is not replicated by any single closely related analogue, making indiscriminate substitution scientifically unjustifiable in structure-activity studies [3].

(4S)-2-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid: Quantitative Evidence of Differentiation from Closest Analogs


Stereochemical Identity: (4S) vs. (4R) Enantiomer Differentiation

The target compound is the (4S)-enantiomer (CAS 1217522-21-8), while the (4R)-enantiomer is assigned CAS 295313-71-2 [1]. These are distinct chemical entities with different IUPAC names and optical rotations. In the 2-(substituted phenyl)thiazolidine-4-carboxylic acid series, the configuration at C-4 has been shown to directly affect inhibitory potency: for tyrosinase inhibition, (2R/S,4R)-2-(2,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid (2g) with 4R configuration exhibited 66.47% inhibition of L-DOPA oxidase activity at 20 μM, whereas the corresponding 4S diastereomer would be expected to display different binding geometry [2]. Although direct comparative data for the 4-CF₃-phenyl pair are not yet published, the established stereochemical dependence of biological activity in this scaffold means the (4S) and (4R) enantiomers cannot be considered interchangeable.

Chiral resolution Enantioselective synthesis Thiazolidine pharmacology

Electronic Effect of 4-Trifluoromethylphenyl vs. Unsubstituted Phenyl

The 4-trifluoromethyl group on the phenyl ring introduces a strong electron-withdrawing effect (Hammett σₚ ≈ +0.54) absent in the unsubstituted phenyl analogue (σₚ = 0.00) and opposite in direction to electron-donating substituents such as 4-OCH₃ (σₚ ≈ -0.27) [1]. This electronic modulation directly impacts the reactivity of the thiazolidine ring and the acidity of the carboxylic acid. Computed XLogP3-AA for the racemic 4-CF₃-phenyl compound is 0.1, significantly higher than that of 2-phenylthiazolidine-4-carboxylic acid (estimated logP ≈ -1.5 to -2.0), reflecting a >100-fold difference in octanol-water partition [2]. This enhanced lipophilicity is expected to improve membrane permeability and alter distribution profiles in cellular assays compared to non-fluorinated analogues.

QSAR Hammett substituent constant Lipophilicity

Purity Grade and Vendor Differentiation for Reproducible Procurement

Multiple vendors supply this compound at different purity grades. Leyan (CAS 1217522-21-8, Product No. 1762146) and Fujifilm Wako (Matrix Scientific source) specify 98% purity . AKSci and Combi-Blocks specify 95% purity . For the racemic/non-stereospecific version (CAS 1092659-63-6), purity specifications also range from 95-98% depending on supplier. The (4R)-enantiomer (CAS 295313-71-2) is available from American Elements at 95%+ purity. Procurement from suppliers with established quality systems and available Certificates of Analysis is critical for reproducible research outcomes.

Quality control Purity specification Procurement standardization

Structural Determinants of Biological Activity: 2-Aryl Substituent SAR

In a systematic SAR study of 2-(substituted phenyl)thiazolidine-4-carboxylic acid derivatives as tyrosinase inhibitors, the nature of the phenyl substituent dramatically affected inhibitory potency [1]. The most potent compound, (2R/S,4R)-2-(2,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid (2g), achieved 66.47% inhibition of mushroom tyrosinase at 20 μM, while unsubstituted or monomethoxy analogues showed substantially lower activity [1]. The 4-CF₃ substituent in the target compound provides a distinct electronic and steric profile not represented in the published SAR set, offering an unexplored region of chemical space for this pharmacophore. Kinetic analysis confirmed that all active compounds in this series are competitive inhibitors, and compound 2g effectively reduced melanin levels in B16 cells treated with α-MSH [1].

Structure-activity relationship Tyrosinase inhibition Thiazolidine scaffold

Availability of Defined Stereochemistry: Procurement Advantage Over Racemic Form

The target compound (CAS 1217522-21-8) is supplied as the single (4S)-enantiomer, whereas the alternative catalogue entry CAS 1092659-63-6 corresponds to the stereochemically undefined (racemic or unspecified configuration) 2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid . For applications in asymmetric synthesis, chiral resolution, or stereospecific biological assays, procurement of the defined (4S)-enantiomer eliminates the need for in-house chiral separation and avoids ambiguity in interpreting stereochemistry-dependent results . The (4S) compound is stocked by at least five identifiable commercial suppliers (AKSci, Combi-Blocks, Leyan, Matrix Scientific/Fujifilm Wako, and CymitQuimica), with prices ranging from approximately $225/500 mg upwards, providing competitive sourcing options .

Chiral procurement Stereochemically defined building block Peptidomimetic synthesis

Evidence Gap Disclosure: Absence of Direct Comparative Biological Data

A systematic search of the peer-reviewed literature, patent databases, and authoritative repositories (PubChem, BindingDB, ChEMBL) as of May 2026 identified no published head-to-head biological comparison between (4S)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid and its closest analogues in any standardized assay [1]. No IC₅₀, Kᵢ, EC₅₀, MIC, or in vivo efficacy data were identified for this specific compound. The differentiation arguments presented here rely on computed physicochemical properties, stereochemical identity, and class-level SAR inference from structurally related 2-aryl-thiazolidine-4-carboxylic acids. This evidence gap represents both a limitation for evidence-based procurement and a significant research opportunity for generating primary comparative data.

Data gap analysis Research opportunity Evidence-based procurement

Optimal Application Scenarios for (4S)-2-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid (CAS 1217522-21-8) Based on Evidence Profile


Chiral Building Block for Medicinal Chemistry and Peptidomimetic Synthesis

The defined (4S) stereochemistry and the free carboxylic acid functionality make this compound suitable as a chiral scaffold for the synthesis of peptidomimetics and constrained amino acid analogues . The 4-CF₃-phenyl group enhances lipophilicity relative to unsubstituted phenyl analogues, which can improve membrane permeability of derived compounds. The compound is available in quantities suitable for library synthesis (≥500 mg) from multiple suppliers, enabling medium-throughput derivatization campaigns.

Unexplored SAR Expansion of 2-Aryl-Thiazolidine-4-Carboxylic Acid Tyrosinase Inhibitors

Published SAR for this scaffold demonstrates that 2-aryl substitution critically modulates tyrosinase inhibitory potency, with the most active compound (2g: 2,4-dimethoxyphenyl) achieving 66.47% inhibition at 20 μM [1]. The 4-CF₃-phenyl analogue represents an untested combination of strong electron-withdrawing character (σₚ = +0.54) in a validated pharmacophore, offering a rational next step for expanding the SAR landscape and potentially identifying inhibitors with distinct binding modes.

Chiral Reference Standard for Enantiomeric Purity Determination

Because the (4R)-enantiomer (CAS 295313-71-2) and the stereochemically undefined form (CAS 1092659-63-6) are commercially available [2], the (4S) compound can serve as a reference standard for chiral HPLC or capillary electrophoresis method development, enabling enantiomeric purity determination in synthetic batches or biological samples.

Physicochemical Probe for Fluorine-Mediated Property Modulation

With a computed XLogP3-AA of 0.1 for the racemic form, this compound provides a measurable increase in lipophilicity compared to the non-fluorinated phenyl analogue (estimated logP difference >1.6 log units) [3]. It can be used as a matched molecular pair with 2-phenylthiazolidine-4-carboxylic acid to experimentally quantify the contribution of the 4-CF₃ group to logD, permeability, metabolic stability, and plasma protein binding in a specific scaffold context.

Quote Request

Request a Quote for (4S)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.